molecular formula C10H12F2O B12275761 3,4-Difluoro-benzenebutanol

3,4-Difluoro-benzenebutanol

Cat. No.: B12275761
M. Wt: 186.20 g/mol
InChI Key: MXMJIPKASSHIQK-UHFFFAOYSA-N
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Description

3,4-Difluoro-benzenebutanol is an organic compound with the molecular formula C10H12F2O. It is a derivative of benzenebutanol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-benzenebutanol can be achieved through several methods. One common approach involves the fluorination of benzenebutanol derivatives. For instance, starting with 3,4-difluorobenzonitrile, the compound can be synthesized through a series of reactions including reduction and substitution .

Industrial Production Methods

Industrial production of this compound typically involves the use of fluorinating agents such as potassium fluoride and phase transfer catalysts. The process is designed to be efficient, with high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-benzenebutanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoic acids, alcohol derivatives, and various substituted benzene compounds .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-benzenebutanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorobenzonitrile
  • 3,4-Difluoroaniline
  • 3,4-Difluorobenzoic acid

Comparison

Compared to these similar compounds, 3,4-Difluoro-benzenebutanol is unique due to its specific structure, which includes a butanol group attached to the benzene ring. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

4-(3,4-difluorophenyl)butan-1-ol

InChI

InChI=1S/C10H12F2O/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7,13H,1-3,6H2

InChI Key

MXMJIPKASSHIQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCO)F)F

Origin of Product

United States

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